molecular formula C5H10OS B077280 1-(Methylthio)-2-butanone CAS No. 13678-58-5

1-(Methylthio)-2-butanone

Cat. No. B077280
CAS RN: 13678-58-5
M. Wt: 118.2 g/mol
InChI Key: GOAGGJDTOMPTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 1-(Methylthio)-2-butanone and related compounds has been investigated through various spectroscopic techniques, including Fourier Transform Microwave Spectroscopy and quantum chemical calculations. These studies reveal the presence of multiple conformations and provide insights into low-frequency intramolecular motions and structural determinations (Y. Kawashima et al., 2021).

Chemical Reactions and Properties

1-(Methylthio)-2-butanone participates in a variety of chemical reactions, including the formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid, highlighting its reactivity and potential as a mutagen and carcinogen in specific conditions. This reactivity is crucial for understanding its behavior in biological systems and its potential hazards (L. Jolivette, A. Kende, & M. W. Anders, 1998).

Physical Properties Analysis

The physical properties of 1-(Methylthio)-2-butanone and its analogs, such as 1,3-dithiolanes, have been synthesized and characterized, providing essential data for understanding its behavior in various chemical environments and applications (Tian Hong-yu, 2006).

Chemical Properties Analysis

The chemical properties of 1-(Methylthio)-2-butanone are highlighted by its ability to undergo palladium-catalyzed direct carbonylative thiomethylation, demonstrating its utility in forming thioesters and showcasing good functional group tolerance under base-free conditions (Qingqiang Tian et al., 2021). This reactivity underlines its significance in synthetic chemistry and potential applications in organic synthesis.

Scientific Research Applications

1. Bioprospecting and Drug Discovery

  • Application : Natural products, which may include compounds like “1-(Methylthio)-2-butanone”, are continually explored in the development of new bioactive compounds with industrial applications . They attract the attention of scientific research efforts due to their pharmacophore-like structures, pharmacokinetic properties, and unique chemical space .
  • Methods : Virtual screening strategies have innovated the discovery of novel bioactive molecules by assessing in silico large compound libraries, favoring the analysis of their chemical space, pharmacodynamics, and their pharmacokinetic properties .
  • Results : This approach leads to the reduction of financial efforts, infrastructure, and time involved in the process of discovering new chemical entities .

2. Alcoholic Beverage Production

  • Application : 3-Methylthio-1-propanol (3-Met), a compound similar to “1-(Methylthio)-2-butanone”, is an important flavor compound in various alcoholic beverages such as Baijiu and Huangjiu .

3. Theoretical and Computational Chemistry

  • Application : Natural products, which may include compounds like “1-(Methylthio)-2-butanone”, are continually explored in the development of new bioactive compounds with industrial applications . They attract the attention of scientific research efforts due to their pharmacophore-like structures, pharmacokinetic properties, and unique chemical space .
  • Methods : Virtual screening strategies have innovated the discovery of novel bioactive molecules by assessing in silico large compound libraries, favoring the analysis of their chemical space, pharmacodynamics, and their pharmacokinetic properties .
  • Results : This approach leads to the reduction of financial efforts, infrastructure, and time involved in the process of discovering new chemical entities .

4. Food Science and Technology

  • Application : 3-Methylthio-1-propanol (3-Met), a compound similar to “1-(Methylthio)-2-butanone”, is an important flavor compound in various alcoholic beverages such as Baijiu and Huangjiu .
  • Methods : To maintain the content of 3-Met in these alcoholic beverages, it is necessary to screen a micro-organism with high yield of 3-Met from the brewing environment . The optimal fermentation conditions for 3-Met production by Saccharomyces cerevisiae were obtained through single-factor designs, Plackett–Burman test, steepest ascent path design and response surface methodology .
  • Results : When the optimal conditions were met, the content of 3-Met produced by S. cerevisiae reached a high level of 3.66 g/L .

properties

IUPAC Name

1-methylsulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAGGJDTOMPTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065577
Record name 1-(Methylthio)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid; odour remniscient of mushroom with a characterisitic garlic undertone
Record name 1-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.997 (22°)
Record name 1-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-(Methylthio)-2-butanone

CAS RN

13678-58-5
Record name Methylthiomethyl ethyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13678-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methyl THIO)-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 1-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Methylthio)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylthio)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(METHYLTHIO)-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPY19W300G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(Methylthio)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylthio)-2-butanone
Reactant of Route 2
Reactant of Route 2
1-(Methylthio)-2-butanone
Reactant of Route 3
Reactant of Route 3
1-(Methylthio)-2-butanone
Reactant of Route 4
Reactant of Route 4
1-(Methylthio)-2-butanone
Reactant of Route 5
Reactant of Route 5
1-(Methylthio)-2-butanone
Reactant of Route 6
1-(Methylthio)-2-butanone

Citations

For This Compound
54
Citations
CJ Whitten, DL Bull - Journal of agricultural and food chemistry, 1974 - ACS Publications
In field-growncotton plants, the carbamate pes-ticide Diamond Shamrock DS-15647 (3, 3-dimethyl-l-(methylthio)-2-butanone 0-(methylcar-bamoyl) oxime) was rapidly oxidized to its …
Number of citations: 24 pubs.acs.org
TA Magee, LE Limpel - Journal of Agricultural and Food …, 1977 - ACS Publications
Certain AZ-methylcarbamates derived from oximes of 3, 3-dimethyl-2-butanones, with electronegative substituents on carbon 1, have demonstrated a broad spectrum of insecticidal and …
Number of citations: 18 pubs.acs.org
M Arisawa, G Li, M Yamaguchi - Tetrahedron Letters, 2013 - Elsevier
… 3,3-Dimethyl-1-methylthio-2-butanone was used as the oxidizing reagent, which was converted to 3,3-dimethyl-2-butanone and dimethyl disulfide. Rhodium enolates were catalytically …
Number of citations: 8 www.sciencedirect.com
RS DePablo - Journal of Chemical and Engineering Data, 1976 - ACS Publications
An effusion method was used to determine the vapor pressure of six organic compounds, 3, 3-dimethyl-1-(methylthio)-2-butanone 0-j (methylamino) carbonyl} oxime, and S-…
Number of citations: 20 pubs.acs.org
RE Holm, WT Chin, DH Wagner… - Journal of Agricultural …, 1975 - ACS Publications
Acid-delinted cottonseeds were treated with 0.5%(w/w)[35S]-or [iV-Me-14C] thiofanox (P), 3, 3-dimethyl-1-(methylthio)-2-butanone 0-[(methylamino) carbonyl] oxime, before planting. …
Number of citations: 4 pubs.acs.org
LJ DePew - Journal of Economic Entomology, 1974 - academic.oup.com
Various foliar and soil insecticides to control C-biotype Schizaphis graminum (Rondani) on grain sorghum were studied during 1972–73 in southwestern Kansas. Single applications of …
Number of citations: 8 academic.oup.com
HG Corkins, JJ Mannion… - Organic Mass Spectrometry, 1980 - Wiley Online Library
Deuterium labeling and high resolution mass spectroscopy have been used to determine the modes of electron impact fragmentation of 3,3‐dimethyl‐1‐methylthio‐2‐butanone O‐[(…
Number of citations: 2 onlinelibrary.wiley.com
DG Nielsen, CP Balderston - Journal of Economic Entomology, 1977 - academic.oup.com
… ground at the dripline of the tree at the rate of 2.8 g AI/2.54 em of trunk cliam 30.48 cm above ground, whereas, carbofuran and Dacamox® (3,3-dimethyl-1-methylthio-2-butanone O-…
Number of citations: 5 academic.oup.com
CA Kouskolekas, RL Self - Journal of Economic Entomology, 1973 - academic.oup.com
… Outstanding Control was obtained with aldicarb and DS-15647 (3.3-dimethyl-1-methylthio-2-butanone O-(methylcarbamoyl)oxime). Excellent control also was provided by dimethoate …
Number of citations: 1 academic.oup.com
HG Corkins, L Storace, ER Osgood… - Journal of Agricultural …, 1982 - ACS Publications
MATERIALS AND METHODS Proton nuclear magnetic resonance(1H NMR) spectra were recorded on a Perkin-Elmer R24B spectrometer by using Me4Si as an internal standard …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.